3-(2-Methoxy-phenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C18H27NO3S and a molecular weight of 337.48 g/mol. This compound features a piperidine ring, which is a six-membered saturated heterocyclic structure containing one nitrogen atom. The tert-butyl ester group enhances its solubility and stability, making it useful in various chemical applications. The presence of the methoxyphenylsulfanylmethyl substituent imparts unique properties to the compound, potentially influencing its reactivity and biological interactions .
The chemical reactivity of 3-(2-Methoxy-phenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can be characterized by several types of reactions:
These reactions are crucial for synthesizing derivatives or modifying the compound for specific applications .
The synthesis of 3-(2-Methoxy-phenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves several steps:
Each step requires careful control of reaction conditions to ensure high yields and purity .
3-(2-Methoxy-phenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has potential applications in various fields:
Interaction studies involving 3-(2-Methoxy-phenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester would typically focus on its binding affinity to biological targets such as receptors or enzymes. Preliminary studies could involve:
Such studies are essential for understanding its mechanism of action and potential therapeutic uses .
Several compounds share structural similarities with 3-(2-Methoxy-phenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | C13H23NO4 | Contains an oxo group, influencing reactivity |
| 5-Phenyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester | C17H23NO4 | Dicarboxylic structure enhances acidity |
| (S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate | C13H24N2O | Incorporates carbamoyl group, affecting solubility |
The uniqueness of 3-(2-Methoxy-phenylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester lies in its specific sulfanylmethyl substitution and potential biological activity profile, which may differentiate it from other piperidine derivatives .